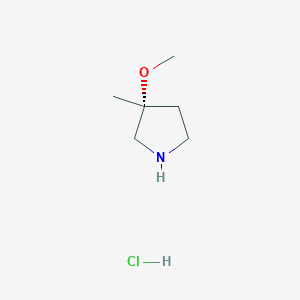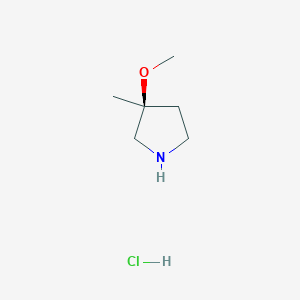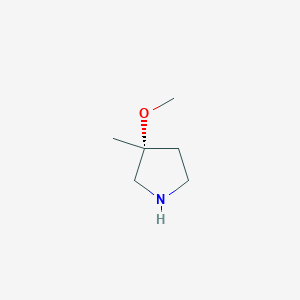
(3R)-3-Methoxy-3-methyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methoxy-3-methyl-pyrrolidine is a chiral organic compound with a pyrrolidine ring substituted with a methoxy group and a methyl group at the third carbon atom. The (3R) configuration indicates the specific spatial arrangement of these substituents, which is crucial for its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methoxy-3-methyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Substitution Reaction: A methoxy group is introduced at the third carbon atom through a nucleophilic substitution reaction. This can be achieved using methanol in the presence of a strong base like sodium hydride.
Chiral Resolution: The resulting mixture of enantiomers is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (3R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Methoxy-3-methyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler pyrrolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a demethoxylated pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-3-Methoxy-3-methyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which (3R)-3-Methoxy-3-methyl-pyrrolidine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, influencing metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Methoxy-3-methyl-pyrrolidine: The enantiomer of (3R)-3-Methoxy-3-methyl-pyrrolidine with different spatial arrangement and potentially different biological activity.
3-Methoxy-pyrrolidine: Lacks the methyl group, resulting in different chemical and biological properties.
3-Methyl-pyrrolidine: Lacks the methoxy group, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Propriétés
IUPAC Name |
(3R)-3-methoxy-3-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8-2)3-4-7-5-6/h7H,3-5H2,1-2H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSUXKPECVWYHC-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
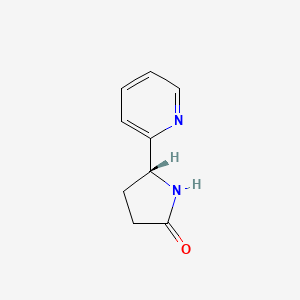
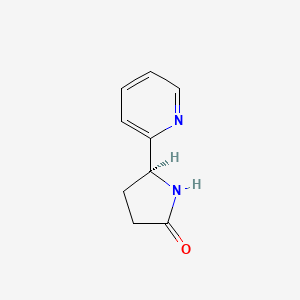
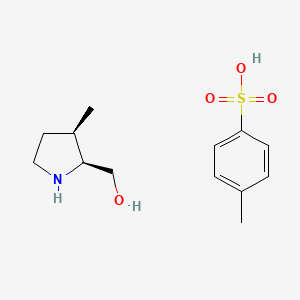
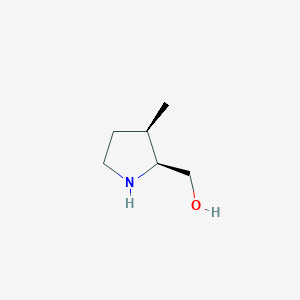
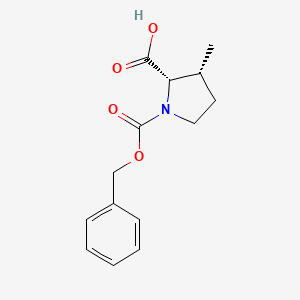
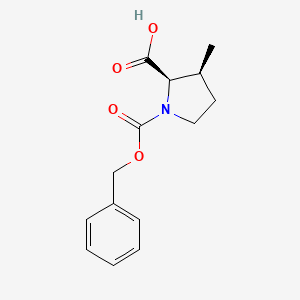
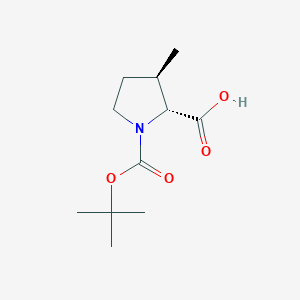

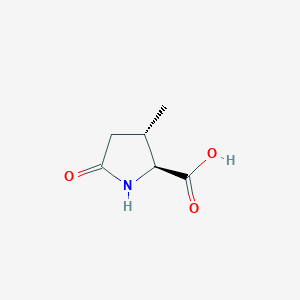
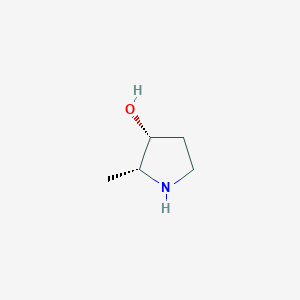
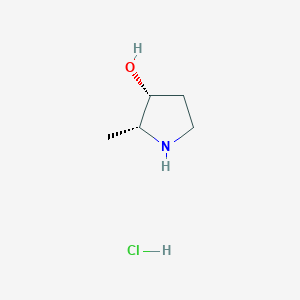
![endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride](/img/structure/B8192112.png)
